6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
- Ethyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features, such as the presence of the benzyloxycarbonyl group and the ethyl substituent. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H18ClNO6 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H18ClNO6/c1-2-14-8-19(24)28-17-10-18(16(22)9-15(14)17)29-20(25)11-23-21(26)27-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,23,26) |
InChI Key |
VXSYBBZNPOCMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.